3,3,3-trifluoro-2-(1H-indol-3-yl)propan-1-amine
Description
Properties
IUPAC Name |
3,3,3-trifluoro-2-(1H-indol-3-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2/c12-11(13,14)9(5-15)8-6-16-10-4-2-1-3-7(8)10/h1-4,6,9,16H,5,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBYHWXPMKUOAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CN)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyl sulfonates or trifluoromethyl iodide in the presence of a base . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of catalysts to enhance the reaction efficiency and selectivity is also a common practice in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-(1H-indol-3-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted indole derivatives .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antiviral Activity : Effective against various viral strains by inhibiting replication.
- Anti-inflammatory Effects : Reduces inflammatory markers in cellular models.
- Anticancer Properties : Induces apoptosis in cancer cells through modulation of apoptotic pathways.
- Antimicrobial Activity : Effective against several bacterial strains.
- Antidiabetic Effects : Ongoing research into its role in glucose metabolism.
Chemistry
In the realm of chemistry, 3,3,3-trifluoro-2-(1H-indol-3-yl)propan-1-amine serves as a building block for synthesizing more complex organic molecules. Its trifluoromethyl group enhances lipophilicity, making it a valuable reagent in various chemical reactions.
Biology
The compound is extensively investigated for its potential biological activities. Studies have shown that it can modulate various cellular pathways, leading to significant therapeutic implications. For instance, its ability to interact with multiple receptors positions it as a candidate for drug discovery aimed at treating mood disorders and cancers.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic applications. Preliminary studies suggest its efficacy in developing new drugs targeting specific biological pathways related to cancer and inflammation.
Industry
The compound is utilized in the production of specialty chemicals with unique properties. Its distinctive chemical structure allows for the development of materials with enhanced performance characteristics.
Case Studies and Research Findings
Several studies have highlighted the compound's potential applications:
- Anticancer Studies : A study published in ACS Omega explored the design and synthesis of related compounds with anticancer properties. The research indicated that modifications to the indole structure could enhance efficacy against specific cancer cell lines .
- Biological Activity Investigations : Research published in MDPI demonstrated the antimicrobial and antiviral activities of similar indole derivatives, suggesting that this compound may exhibit comparable effects .
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-2-(1H-indol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological effects .
Comparison with Similar Compounds
3,3-Difluoro-2-(1H-Indol-3-yl)propan-1-amine
This analog replaces one fluorine atom with hydrogen, reducing electronegativity and lipophilicity. The decreased fluorination may lower metabolic resistance but improve solubility.
3,3,3-Trifluoro-2-(1H-1,2,4-Triazol-1-yl)propan-1-amine
Here, the indole ring is substituted with a 1,2,4-triazole group. The triazole’s hydrogen-bonding capacity may shift target selectivity toward enzymes like kinases or cytochrome P450 isoforms, diverging from the indole-based serotonin receptor affinity. The trifluoro group retains its role in enhancing stability .
3,3,3-Trifluoro-2-(1H-Pyrazol-1-yl)propan-1-amine
Pyrazole, a bioisostere for indole, introduces a smaller heterocycle with distinct electronic properties. This substitution could reduce π-π stacking interactions but improve solubility. The compound’s applications may align with anti-inflammatory or antimicrobial agents rather than neuroactive pathways .
Table 1: Comparison of Fluorinated Propanamine Derivatives
| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Potential Targets |
|---|---|---|---|---|
| 3,3,3-Trifluoro-2-(1H-Indol-3-yl)propan-1-amine | C₁₁H₁₀F₃N₂ | 218.21 | Indole ring, β-CF₃ | Serotonin/dopamine receptors |
| 3,3-Difluoro-2-(1H-Indol-3-yl)propan-1-amine | C₁₁H₁₁F₂N₂ | 201.22 | Indole ring, β-CF₂ | Similar to trifluoro analog |
| 3,3,3-Trifluoro-2-(1H-1,2,4-Triazol-1-yl)propan-1-amine | C₅H₇F₃N₄ | 180.13 | Triazole ring, β-CF₃ | Enzymes, kinases |
| 3,3,3-Trifluoro-2-(1H-Pyrazol-1-yl)propan-1-amine | C₅H₇F₃N₂ | 179.14 | Pyrazole ring, β-CF₃ | Anti-inflammatory targets |
Fluorinated Indole Derivatives
3-(5-Fluoro-1H-Indol-3-yl)propan-1-amine Hydrochloride
The hydrochloride salt improves bioavailability, suggesting utility in CNS drug delivery .
3-(7-Fluoro-1H-Indol-3-yl)propan-1-amine
Fluorine at the 7-position alters the indole’s electronic landscape, possibly modulating interactions with GPCRs like 5-HT₁A receptors. This positional isomerism highlights the importance of substitution patterns in pharmacological activity .
Table 2: Fluorinated Indole Propanamine Derivatives
| Compound | Molecular Formula | Molecular Weight | Fluorine Position | Key Applications |
|---|---|---|---|---|
| 3-(5-Fluoro-1H-Indol-3-yl)propan-1-amine Hydrochloride | C₁₁H₁₄ClFN₂ | 228.70 | Indole C5 | CNS drug candidates |
| 3-(7-Fluoro-1H-Indol-3-yl)propan-1-amine | C₁₁H₁₃FN₂ | 192.24 | Indole C7 | GPCR modulation |
Non-Fluorinated Structural Analogs
Homotryptamine (3-(1H-Indol-3-yl)propan-1-amine)
The parent compound lacks fluorination, resulting in lower metabolic stability and lipophilicity. It serves as a reference for evaluating the trifluoro derivative’s enhanced properties. Homotryptamine is associated with glutamate receptor modulation and neurotransmitter activity .
N,N-Diethyl-3-(1H-Indol-3-yl)-1-phenylpropan-1-amine
This analog incorporates a phenyl group and diethylamino substituents, increasing steric bulk and lipophilicity. Such modifications may enhance blood-brain barrier penetration, making it relevant for neuroactive compound development .
Table 3: Non-Fluorinated Analogs
| Compound | Molecular Formula | Molecular Weight | Key Modifications | Biological Role |
|---|---|---|---|---|
| Homotryptamine | C₁₁H₁₄N₂ | 174.24 | Non-fluorinated propane chain | Neurotransmitter analog |
| N,N-Diethyl-3-(1H-Indol-3-yl)-1-phenylpropan-1-amine | C₂₀H₂₅N₂ | 293.43 | Phenyl and diethylamino groups | CNS-targeting candidates |
Key Research Findings
- Synthetic Accessibility: The trifluoro compound’s synthesis () is more complex than non-fluorinated analogs due to the need for trifluoromethanesulfonic acid catalysis, but it offers scalability for preclinical studies .
- Metabolic Stability : Fluorination significantly reduces oxidative metabolism, as observed in similar compounds, extending half-life in vivo .
- Target Selectivity : Indole-containing derivatives (e.g., homotryptamine) show affinity for serotonin receptors, while triazole/pyrazole analogs diverge toward enzymatic targets .
Biological Activity
3,3,3-Trifluoro-2-(1H-indol-3-yl)propan-1-amine, with the CAS number 936493-21-9 and molecular formula C11H11F3N2, is a compound of increasing interest due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C11H11F3N2 |
| Molecular Weight | 228.22 g/mol |
| Structure | Structure |
| CAS Number | 936493-21-9 |
The biological activity of this compound is primarily attributed to its indole structure, which allows it to interact with various biological targets.
Target Receptors
Indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors involved in various cellular processes. These include:
- Serotonin Receptors : Potential modulation of mood and anxiety.
- Dopamine Receptors : Possible implications in neuropharmacology.
- Nuclear Receptors : Interference with gene expression and metabolic pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antiviral Activity : The compound has demonstrated efficacy against various viral strains by inhibiting viral replication processes.
Anti-inflammatory Effects : Studies have shown that it can reduce inflammatory markers in cellular models.
Anticancer Properties : Preliminary data suggest that this compound may induce apoptosis in cancer cells through modulation of apoptotic pathways.
Antimicrobial Activity : It has shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent.
Antidiabetic Effects : Research is ongoing to explore its role in glucose metabolism and insulin sensitivity.
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the anticancer properties of indole derivatives. In vitro assays indicated that this compound could inhibit the growth of various cancer cell lines at concentrations lower than those required for cytotoxicity .
Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of this compound. It was found to significantly reduce the production of pro-inflammatory cytokines in macrophage cultures when treated with lipopolysaccharides (LPS), suggesting a potential therapeutic application in inflammatory diseases .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Indole-3-acetic acid | Plant hormone; regulates growth | Different functional groups |
| 1-(1H-Indol-3-yl)propan-2-amine | Neuroactive properties | Lacks trifluoromethyl group |
| 3,3-Difluoroindole | Anticancer activity | Similar fluorinated structure |
Q & A
Q. What are the common synthetic routes for 3,3,3-trifluoro-2-(1H-indol-3-yl)propan-1-amine, and how are intermediates characterized?
The synthesis typically involves coupling indole derivatives with trifluoromethyl-containing precursors. For example, palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Buchwald-Hartwig) are employed, similar to methods used for structurally related compounds like N-benzyl-3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-amine . Key steps include:
- Indole activation : The 3-position of indole is functionalized using halogenation or metal-catalyzed coupling.
- Trifluoromethyl introduction : Reactions with trifluoroacetone or trifluoromethyl ketones under basic conditions (e.g., Et₃N in methanol/ethanol) .
- Intermediate characterization : NMR (¹H/¹³C/¹⁹F) and HRMS are critical for verifying structural integrity and purity, as seen in studies on 1-(5-fluoro-1H-indol-3-yl)propan-2-amine .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the indole backbone and trifluoromethyl group (δ ~110-120 ppm for CF₃ in ¹³C NMR) .
- ¹⁹F NMR : Specific for tracking trifluoromethyl environments (δ ~-60 to -80 ppm) .
- HRMS : Validates molecular formula (e.g., C₁₁H₁₄N₂ for analogous tryptamines) .
- X-ray crystallography : Resolves stereochemistry, though challenges arise due to fluorine’s low electron density .
Q. What safety protocols are recommended for handling this compound in the lab?
- Storage : Keep in tightly sealed containers under inert gas (e.g., N₂) to prevent degradation .
- Exposure control : Use fume hoods, gloves, and protective eyewear. Avoid skin contact, as indole derivatives often exhibit unknown toxicity .
- Spill management : Absorb with inert material (e.g., silica) and dispose via approved waste facilities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Catalyst selection : Pd(PPh₃)₂Cl₂/CuI systems enhance coupling efficiency for indole-alkyne intermediates .
- Additives : Aryl iodides (e.g., 1-fluoro-3-iodobenzene) accelerate palladium-mediated steps by stabilizing reactive intermediates .
- Solvent effects : Polar aprotic solvents (DMSO/DMF) improve solubility of fluorinated intermediates .
- Temperature control : Heating (60-80°C) promotes kinetics but requires careful monitoring to avoid decomposition .
Q. How does the trifluoromethyl group influence the compound’s biological activity compared to non-fluorinated analogs?
- Enhanced binding affinity : The CF₃ group increases lipophilicity and stabilizes interactions with hydrophobic enzyme pockets, as seen in studies on 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone .
- Metabolic stability : Fluorine reduces oxidative metabolism, prolonging half-life in in vitro assays .
- Receptor selectivity : Structural analogs like α-methyltryptamine show altered serotonin receptor binding profiles due to substituent effects .
Q. How can conflicting data in biological assays (e.g., receptor activation vs. inhibition) be resolved?
- Dose-response studies : Test across a wide concentration range (nM–μM) to identify biphasic effects.
- Structural analogs : Compare with N,N-diisopropyltryptamine (DIPT) to isolate the role of the trifluoromethyl group .
- Computational modeling : Use docking simulations (e.g., AutoDock) to predict binding modes to serotonin receptors like 5-HT₂A .
Q. What strategies are effective for resolving crystallographic ambiguities in fluorine-containing indole derivatives?
- High-resolution data : Collect datasets at synchrotrons (λ < 1 Å) to improve signal-to-noise ratios for fluorine atoms .
- Twinned refinement : Use SHELXL for handling pseudo-merohedral twinning common in fluorinated crystals .
- Complementary techniques : Pair X-ray data with solid-state NMR to cross-validate fluorine positions .
Q. How do structural modifications (e.g., halogen substitution) affect the compound’s physicochemical properties?
- Electron-withdrawing groups : Chloro or fluoro substituents on the indole ring increase acidity of the N-H group (pKa ~16–18) .
- LogP adjustments : Trifluoromethyl groups raise logP by ~1 unit compared to methyl analogs, impacting blood-brain barrier permeability .
- Stability studies : Accelerated degradation tests (e.g., 40°C/75% RH) reveal hydrolytic sensitivity at the amine-fluorine interface .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
